molecular formula C12H21ClN4O B13584845 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B13584845
M. Wt: 272.77 g/mol
InChI Key: LEJJJULKZIDZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride, Mixture of diastereomers, is a synthetic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride typically involves multiple steps:

    Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Formation of the triazole ring: This step involves the cyclization of a suitable precursor to form the triazole ring.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.

Biology

In biological research, the compound may be used to study the effects of triazole derivatives on various biological systems.

Medicine

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropylpyrrolidin-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride would depend on its specific biological target. Generally, triazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with various biological activities.

    Fluconazole: A triazole-based antifungal medication.

    Voriconazole: Another triazole-based antifungal medication.

Properties

Molecular Formula

C12H21ClN4O

Molecular Weight

272.77 g/mol

IUPAC Name

3-(3-cyclopropylpyrrolidin-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C12H20N4O.ClH/c1-7(2)16-11(14-15-12(16)17)10-9(5-6-13-10)8-3-4-8;/h7-10,13H,3-6H2,1-2H3,(H,15,17);1H

InChI Key

LEJJJULKZIDZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=O)C2C(CCN2)C3CC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.